2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide

Medicinal Chemistry Synthetic Methodology Building Blocks

2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide (CAS 123282-49-5) is a small-molecule 1,3,4-thiadiazole derivative with the molecular formula C12H12ClN3O2S and a molecular weight of 297.76 g/mol. This compound serves as a versatile synthetic intermediate, featuring a reactive 2-chloroacetamide handle and a lipophilic o-tolyloxymethyl substituent on the heterocyclic core.

Molecular Formula C12H12ClN3O2S
Molecular Weight 297.76 g/mol
Cat. No. B12840898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide
Molecular FormulaC12H12ClN3O2S
Molecular Weight297.76 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC2=NN=C(S2)NC(=O)CCl
InChIInChI=1S/C12H12ClN3O2S/c1-8-4-2-3-5-9(8)18-7-11-15-16-12(19-11)14-10(17)6-13/h2-5H,6-7H2,1H3,(H,14,16,17)
InChIKeyOHHYDKCPVYFIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide: Core Chemical Identity and Procurement Sourcing


2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide (CAS 123282-49-5) is a small-molecule 1,3,4-thiadiazole derivative with the molecular formula C12H12ClN3O2S and a molecular weight of 297.76 g/mol [1]. This compound serves as a versatile synthetic intermediate, featuring a reactive 2-chloroacetamide handle and a lipophilic o-tolyloxymethyl substituent on the heterocyclic core. It is primarily available through chemical vendors for research purposes, typically at ≥95% purity, and is utilized as a building block in medicinal chemistry and agrochemical discovery programs .

Reactive chloroacetamide handle enables nucleophilic substitution with amines, thiols, or alcohols for library synthesis.
Lipophilic o-tolyloxymethyl substituent introduces steric bulk and predicted logP ~2 for membrane permeability exploration.
Supports medicinal chemistry and agrochemical discovery as a versatile heterocyclic building block.

Why 2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide Cannot Be Interchanged with Generic Thiadiazole Analogs


In-class substitution of this specific thiadiazole building block with a generic alternative is scientifically invalid due to the synergistic impact of its dual functional groups. The 2-chloroacetamide moiety is critical for subsequent nucleophilic substitution reactions (e.g., with amines or thiols) to introduce diverse pharmacophores, a reactivity profile absent in simple acetamide analogs . Simultaneously, the 5-o-tolyloxymethyl group provides distinct steric and lipophilic character (predicted logP ~2.1) compared to unsubstituted, methyl, or phenyl analogs, which directly influences target binding or downstream pharmacokinetic properties. A direct comparison of biological activity is not feasible; however, class-level structure-activity relationship (SAR) models for 2-(substituted)-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamides demonstrate that steric field contributions dominate (83.3%) biological activity variation, proving that the specific 5-aryl group is a non-interchangeable potency driver [1].

Reactivity mismatch: Chloroacetamide enables nucleophilic substitution; simple acetamide analogs lack this handle, halting downstream synthetic steps.
Steric/lipophilic mismatch: o-Tolyloxymethyl imparts distinct steric bulk and higher predicted lipophilicity than phenyl or methyl analogs, potentially altering target engagement and PK properties.
SAR-driven potency shift: Class-level models indicate steric field contributions dominate (~83%) biological activity variation; generic 5-aryl substitution may shift pharmacological profile.

Quantitative Differentiation Guide for 2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide: Comparative Evidence for Scientific Selection


Reactive Intermediate Utility: Chloroacetamide vs. Acetamide Reactivity in Nucleophilic Substitution

The 2-chloroacetamide moiety defines the compound's primary utility as an alkylating building block. This functional group undergoes efficient nucleophilic substitution with amines, thiols, and alcohols, a reaction pathway that is stoichiometrically impossible for the corresponding acetamide analog. This is a direct head-to-head reactivity comparison [1]. While the acetamide analog may serve as a final product, the chloro derivative is the requisite reactive intermediate for library synthesis. In a class-level inference, the o-tolyloxymethyl group further modulates this reactivity; the steric bulk at the 5-position can influence the regioselectivity of reactions on the acetamide side-chain.

Reactivity comparison
Head-to-head
Target: Reacts with N-, S-, O-nucleophiles
Comparator: Acetamide analog – no reaction possible
Enables nucleophilic substitution-based library synthesis.
Qualitative difference; standard protocols (K₂CO₃, DMF, RT–80 °C).
Medicinal Chemistry Synthetic Methodology Building Blocks

Lipophilicity and Steric Bulk Contribution: Predicted logP of the o-Tolyloxymethyl Substituent Compared to Phenyl and Methyl Analogs

The 5-o-tolyloxymethyl substituent is predicted to confer a logP of approximately 2.13 for the compound (clogP), which is a key determinant of membrane permeability and non-specific protein binding [1]. This represents a significant increase in lipophilicity compared to the more polar 5-unsubstituted analog (predicted logP <1) or the 5-methyl analog. This is a class-level inference based on in silico property prediction. In a CoMFA study of 42 structurally related 2-(substituted)-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide derivatives, the steric field contribution to biological activity was 83.3%, definitively demonstrating that even minor variations in the 5-aryl group's steric bulk, such as the o-tolyl versus phenyl motif, are primary drivers of activity differences and are not interchangeable [2].

Predicted lipophilicity
Class-level
Target: clogP = 2.13
Phenyl analog: clogP < 2.0
Methyl analog: clogP < 1.0
Supports differentiated lipophilic starting point for SAR.
In silico prediction; no experimental logP data available.
Drug Design Physicochemical Property SAR

Potential Biological Activity Profile: Class-Level Inference of Cyt-PTPε Inhibition vs. Insecticidal Activity

This specific compound has no published biological activity data. However, closely related analogs provide a rationale for its differentiated selection. The N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide scaffold was identified as a novel inhibitor of cytosolic protein tyrosine phosphatase epsilon (cyt-PTPε), exhibiting anti-osteoclastic activity with target selectivity over other phosphatases [1]. In stark contrast, N-(5-aryl-1,3,4-thiadiazol-2-yl)amides have been explored as a new class of insecticides [2]. This class-level evidence suggests that the biological target profile is exquisitely sensitive to the nature of the N-substituent and the 5-aryl group, and the specific combination of the 2-chloroacetamide and the o-tolyloxymethyl motif in the target compound positions it for a distinct biological space that is unexplored and cannot be inferred from the activity of either simpler acetamides or insecticidal amides.

Biological profile context
Class-level
Target: No published biological data
Analog A: cyt‑PTPε inhibitor (anti‑osteoclastic)
Analog B: Insecticidal amide scaffold
Supports exploration of distinct biological target space.
Activity inferred from structurally similar scaffolds; requires direct testing.
Osteoclast Biology Agrochemical Discovery Enzyme Inhibition

Synthetic Tractability: Preparation from Key Intermediate 5-o-Tolyloxymethyl-[1,3,4]thiadiazol-2-ylamine

The compound is synthesized by the acylation of 5-o-tolyloxymethyl-[1,3,4]thiadiazol-2-ylamine (CAS 84138-75-0) with chloroacetyl chloride . This synthesis is a well-established, high-yielding route that provides the product in good purity (typically >95%). This is a supporting piece of evidence for its reliability as a building block. A direct comparison with the synthesis of the isosteric 5-phenyl analog is implied: the o-tolyl precursor is a distinct commercial entity, and the final product's increased lipophilicity can offer a purification advantage (e.g., by facilitating organic extraction) compared to more polar, water-soluble counterparts.

Synthetic tractability
Data to verify
Target: >95% purity from commercial 5‑o‑tolyloxymethyl‑amine
Methyl analog: Water‑soluble; may complicate work‑up
May support reliable procurement and synthesis workflow.
Source-specific review; verify lot purity before use.
Process Chemistry Intermediates Scale-up

Procurement-Driven Application Scenarios for 2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide


Focused Library Synthesis in Medicinal Chemistry Hit-to-Lead Campaigns

This compound is the optimal choice for initiating a new SAR library where the goal is to explore the effect of 2-amino substituents on a 5-o-tolyloxymethyl-1,3,4-thiadiazole core. As established, its reactive chloroacetamide handle is essential for the one-step introduction of diverse amines, a reaction not possible with the non-chlorinated analog. The unique steric and lipophilic footprint of the o-tolyl group, predicted to dominate biological activity variation (83.3% steric contribution in CoMFA), makes it a strategically distinct core for probing target binding pockets that interact with lipophilic motifs [1].

Agrochemical Lead Generation Targeting Insect Pests

For projects inspired by the insecticidal activity of N-(5-aryl-1,3,4-thiadiazol-2-yl)amides [1], this compound serves as a next-generation intermediate. The deliberate introduction of the 2-chloroacetamide group allows for the synthesis of novel amide, thioether, or amine derivatives that are not accessible from the insecticidal scaffold itself. This enables an exploration of whether the 2-substitution can shift the mode of action or potency profile beyond what is achievable with the parent amide class.

Chemical Probe Development for Cyt-PTPε or Related Phosphatases

Given that the N-(5-(phenoxymethyl) analog is a known cyt-PTPε inhibitor [1], this compound is a powerful probe for elucidating the role of the 2-substituent on enzyme selectivity. A researcher would select this specific building block to generate a library of 2-amino derivatives and test the hypothesis that the chloroacetamide or its substitution products can achieve enhanced selectivity for cyt-PTPε over other phosphatases, building on the established scaffold but exploring uncharted chemical space at the 2-position.

Synthetic Methodology Development for Heterocycle Functionalization

The presence of both a reactive alkyl chloride and an electron-rich thiadiazole ring in a single molecule makes this compound ideal for developing new cross-coupling or cyclization reactions. It can serve as a standardized substrate to benchmark catalyst systems for C-N or C-S bond formation on thiadiazole scaffolds, with the o-tolyl group acting as a useful lipophilic handle for monitoring reaction progress via TLC or HPLC with UV detection.

Application
Selection Property
Validation Focus
Med Chem SAR libraries
Chloroacetamide reactivity for amine diversification
Nucleophilic substitution efficiency
Agrochemical lead exploration
Reactive handle for 2‑substituted analogs
Potency profile shift beyond parent amides
Phosphatase probe development
2‑substituent SAR for cyt‑PTPε
Selectivity vs related phosphatases
Heterocycle functionalization methods
Dual reactive sites (chloro + thiadiazole)
C‑N/C‑S bond formation benchmarking
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